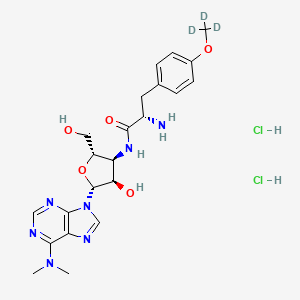

Puromycin-d3 (dihydrochloride)

Description

BenchChem offers high-quality Puromycin-d3 (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Puromycin-d3 (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H31Cl2N7O5 |

|---|---|

Molecular Weight |

547.4 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-[4-(trideuteriomethoxy)phenyl]propanamide;dihydrochloride |

InChI |

InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1/i3D3;; |

InChI Key |

MKSVFGKWZLUTTO-WRRRLKTQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO)N.Cl.Cl |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl |

Origin of Product |

United States |

Contextualizing Puromycin D3 Dihydrochloride in the Landscape of Protein Synthesis Inhibitors

Puromycin (B1679871), an aminonucleoside antibiotic originally isolated from the bacterium Streptomyces alboniger, is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. youtube.combiocompare.com Its mechanism of action involves mimicking the structure of an aminoacyl-tRNA, the molecule responsible for carrying amino acids to the ribosome during translation. vaia.comnih.gov Puromycin enters the A-site of the ribosome, where it is incorporated into the growing polypeptide chain. youtube.comyoutube.com However, due to its structure, it terminates further elongation, leading to the premature release of a truncated, puromycylated peptide. nih.govnih.gov This fundamental action has made puromycin and its derivatives invaluable tools for studying ribosome function and the regulation of protein synthesis. nih.gov

Over the years, various derivatives of puromycin have been developed to enhance its utility as a research probe. These modifications, such as the addition of biotin (B1667282) for affinity purification or fluorophores for fluorescent microscopy, have expanded the repertoire of techniques available to study translation. nih.govnih.gov Puromycin-d3 (dihydrochloride) belongs to this family of modified puromycins, where the key modification is the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612).

The Unique Attributes of Deuterium Labeling in Translational Studies

Structural Mimicry of Aminoacylated Transfer RNA (tRNA) by Puromycin-d3

The inhibitory action of Puromycin-d3 is rooted in its remarkable structural resemblance to the 3'-end of an aminoacylated-tRNA (aa-tRNA), specifically tyrosyl-tRNA. nih.govyoutube.com This molecular mimicry is the cornerstone of its ability to interfere with protein synthesis. Puromycin-d3 is composed of a dimethyladenosine nucleoside linked to a methoxy-tyrosine amino acid derivative. nih.govfermentek.com

Key structural similarities allow it to be recognized by the ribosome:

The adenosine (B11128) base component of puromycin mirrors the adenosine at the 3'-terminus of all charged tRNAs. pnas.org

The amino acid portion, while a derivative, occupies a similar spatial position to the amino acid carried by an aa-tRNA. nih.govresearchgate.net

However, a critical chemical distinction exists. In a legitimate aa-tRNA, the amino acid is attached to the ribose sugar via an ester bond. In Puromycin-d3, this is replaced by a more stable amide bond. nih.gov This seemingly minor difference is crucial for its function as a chain terminator.

Table 1: Structural Comparison of Tyrosyl-tRNA and Puromycin-d3

| Feature | 3'-End of Tyrosyl-tRNA | Puromycin-d3 |

|---|---|---|

| Nucleoside | Adenosine | N6,N6-dimethyladenosine |

| Amino Acid | L-Tyrosine | O-Methyl-L-tyrosine derivative |

| Linkage | Ester bond (between ribose and amino acid) | Amide bond (between ribose and amino acid) |

| Overall Structure | Mimics the acceptor stem of a charged tRNA | A single, small molecule analog |

This table highlights the key structural similarities and the critical difference in the chemical bond that underpins the mechanism of Puromycin-d3.

Ribosome-Catalyzed Incorporation of Puromycin-d3 into Nascent Polypeptide Chains

During the elongation phase of translation, the ribosome's A-site (aminoacyl site) is open to accept an incoming aa-tRNA that matches the mRNA codon. Due to its structural mimicry, Puromycin-d3 can enter this A-site. nih.govyoutube.comnih.gov The ribosome's peptidyl transferase center (PTC), located on the large ribosomal subunit, does not discriminate between a genuine aa-tRNA and Puromycin-d3. pnas.orgnih.gov

The PTC catalyzes the formation of a peptide bond. It facilitates a nucleophilic attack from the amino group of the molecule in the A-site on the ester bond of the peptidyl-tRNA in the P-site (peptidyl site). youtube.com When Puromycin-d3 occupies the A-site, the ribosome transfers the growing polypeptide chain from the P-site tRNA onto the amino group of the Puromycin-d3 molecule. nih.govnih.gov This results in the formation of a peptidyl-puromycin conjugate. youtube.compnas.org

Consequential Premature Termination of Translational Elongation

The incorporation of Puromycin-d3 into the C-terminus of the nascent polypeptide chain effectively halts any further elongation. fermentek.comnih.govvaia.com The process is terminated for two primary reasons:

Stable Amide Bond: The newly formed bond between the peptide chain and Puromycin-d3 is an amide bond. This bond is not a substrate for the peptidyl transferase center in the subsequent round of elongation. nih.govpnas.org

Lack of Translocation Signal: Puromycin-d3, being a small molecule, lacks the necessary structural components of a full tRNA molecule required for the translocation step, where the ribosome moves one codon down the mRNA. youtube.com It cannot move from the A-site to the P-site.

This inability to translocate and the stable, non-cleavable bond prevent the addition of any further amino acids, leading to the irreversible premature termination of translation. nih.govcellsignal.com

Subsequent Dissociation of Ribosomal Subunits and Release of Truncated Peptides

Following the formation of the peptidyl-puromycin, the entire complex becomes unstable. The ribosome cannot proceed with translocation, and the resulting truncated polypeptide, now capped with a Puromycin-d3 molecule at its C-terminus, is released from the ribosome. youtube.comnih.govresearchgate.net

Table 2: Mechanistic Steps of Puromycin-d3 Action

| Step | Ribosomal Site | Event | Outcome |

|---|---|---|---|

| 1. Binding | A-Site | Puromycin-d3 binds to the vacant A-site. | A-site is occupied by a tRNA mimic. |

| 2. Peptide Bond Formation | P-Site & A-Site | The peptidyl transferase center catalyzes the transfer of the nascent polypeptide from the P-site tRNA to Puromycin-d3. | Formation of a peptidyl-puromycin conjugate. |

| 3. Chain Termination | A-Site | The stable amide bond of the conjugate prevents further elongation and translocation. | Translation is prematurely halted. |

| 4. Dissociation | Ribosome Complex | The peptidyl-puromycin is released, and the ribosomal subunits separate from the mRNA. | Release of truncated peptide and inactive ribosome. |

This table summarizes the sequential action of Puromycin-d3 within the ribosome, leading to the inhibition of protein synthesis.

Advanced Methodological Applications of Puromycin D3 Dihydrochloride in Translational Biology

Quantitative Assessment of Protein Synthesis Rates

The ability to accurately measure the rate of protein synthesis is fundamental to understanding cellular regulation and responses to various stimuli. Puromycin-d3 (dihydrochloride), as a stable isotope-labeled analog of puromycin (B1679871), provides a powerful tool for these quantitative studies.

Surface Sensing of Translation (SUnSET) Methodologies Employing Puromycin-d3

The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method developed to monitor global protein synthesis in individual cells and heterogeneous cell populations. nih.govnih.gov This method utilizes the principle that puromycin, as a structural analog of aminoacyl-tRNA, is incorporated into the C-terminus of elongating polypeptide chains, leading to their premature release from the ribosome. nih.gov The amount of incorporated puromycin is directly proportional to the rate of protein synthesis. biorxiv.org

In the context of Puromycin-d3, the methodology remains the same, but the detection and quantification strategies are enhanced. The primary advantage of using a deuterated form lies in its application with mass spectrometry-based detection, which can offer higher sensitivity and specificity compared to antibody-based detection alone. While traditional SUnSET relies on anti-puromycin antibodies for immunodetection nih.gov, the use of Puromycin-d3 allows for a dual detection strategy.

The SUnSET assay has proven to be a valid and accurate method for measuring in vivo changes in protein synthesis in various tissues. nih.gov For instance, studies have successfully used SUnSET to detect both increases and decreases in protein synthesis in skeletal muscle in response to different physiological conditions. nih.gov

Immunodetection-Based Approaches for the Measurement of Newly Synthesized Proteins

Immunodetection forms the cornerstone of the SUnSET methodology. nih.gov Following the administration of puromycin, cells or tissues are lysed, and the puromycylated nascent peptides are detected via techniques such as Western blotting or immunofluorescence, using a specific anti-puromycin antibody. biorxiv.orgnih.gov This approach allows for the visualization and quantification of protein synthesis in whole cell lysates, in multiple live cells via fluorescence-activated cell sorting (FACS), and at the single-cell level through immunohistochemistry. nih.gov

The specificity of the anti-puromycin antibody is crucial for accurate quantification. Researchers have optimized protocols to minimize non-specific binding, for example, by using secondary antibodies specific to the isotype of the anti-puromycin primary antibody to reduce background from endogenous immunoglobulins in tissue lysates. nih.gov The use of Puromycin-d3 does not alter the fundamental principles of this immunodetection but provides an orthogonal method for validation and more precise quantification when coupled with mass spectrometry.

Table 1: Comparison of SUnSET Methodologies

| Feature | Traditional SUnSET (with Puromycin) | SUnSET with Puromycin-d3 |

|---|---|---|

| Principle | Incorporation of puromycin into nascent polypeptide chains. | Incorporation of deuterated puromycin into nascent polypeptide chains. |

| Primary Detection | Anti-puromycin antibody (Immunoblotting, Immunofluorescence). | Anti-puromycin antibody and/or mass spectrometry. |

| Quantification | Densitometry of immunoblots or fluorescence intensity. | Densitometry, fluorescence intensity, or mass shift in mass spectrometry. |

| Advantages | Non-radioactive, relatively simple and cost-effective. | Higher precision with mass spectrometry, potential for multiplexing. |

| Limitations | Potential for non-specific antibody binding. | Requires access to mass spectrometry for full benefits. |

Comprehensive Profiling of the Nascent Proteome

Beyond measuring global protein synthesis rates, understanding which specific proteins are being synthesized at a given moment—the nascent proteome—is critical. Puromycin-d3 (dihydrochloride) is particularly advantageous in these advanced proteomic applications due to its nature as a stable isotope label.

Puromycin-associated Nascent Chain Proteomics (PUNCH-P) Integrated with Stable Isotope Labeling

Puromycin-associated Nascent Chain Proteomics (PUNCH-P) is a powerful technique for the genome-wide identification and quantification of newly synthesized proteins. nih.govexlibrisgroup.comspringernature.comnih.gov This method typically involves the use of a biotinylated derivative of puromycin, which allows for the affinity purification of puromycin-tagged nascent polypeptide chains using streptavidin. exlibrisgroup.comspringernature.comnih.gov The purified proteins are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). exlibrisgroup.comspringernature.comnih.gov

The integration of stable isotope labeling, such as with Puromycin-d3, into the PUNCH-P workflow introduces a new level of quantitative accuracy. In a typical experiment, two cell populations under different conditions can be differentially labeled. For instance, one population could be treated with standard biotinylated puromycin, while the other is treated with biotinylated Puromycin-d3. The mass difference of 3 Daltons allows for the direct comparison and relative quantification of the synthesis rates of thousands of individual proteins in a single mass spectrometry run.

A key advantage of the PUNCH-P method is that it can measure rapid fluctuations in protein synthesis, as the labeling is performed on isolated ribosome-nascent chain complexes, and its sensitivity depends on the amount of starting material rather than the duration of in-vivo labeling. exlibrisgroup.comspringernature.com

Applications of Puromycin-d3 in High-Resolution Quantitative Mass Spectrometry-Based Proteomics

The use of Puromycin-d3 is inherently suited for high-resolution quantitative mass spectrometry. The deuterium (B1214612) atoms in Puromycin-d3 create a predictable mass shift in the peptides it tags. This mass difference is readily detectable by modern high-resolution mass spectrometers, allowing for the clear differentiation between proteins synthesized in the presence of the deuterated and non-deuterated puromycin.

This approach enables relative quantification of de novo protein synthesis between different experimental conditions. For example, a control cell population can be pulsed with puromycin, while a treated population is pulsed with Puromycin-d3. The cell lysates are then combined, and the nascent proteins are enriched and analyzed by LC-MS/MS. The ratio of the signal intensities of the deuterated and non-deuterated peptide pairs for each identified protein provides a precise measure of the change in its synthesis rate.

Synergistic Approaches with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteome Dynamics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. biorxiv.org In SILAC, cells are cultured in media containing "light" (normal) or "heavy" (stable isotope-labeled) amino acids, leading to the incorporation of these amino acids into all newly synthesized proteins.

A powerful synergistic approach combines pulse-SILAC (pSILAC) with puromycin-based nascent protein enrichment. biorxiv.orgbiorxiv.orgnih.gov In this dual-labeling strategy, cells are first cultured with heavy amino acids (pSILAC) and then briefly treated with a clickable puromycin analog like O-propargyl-puromycin (OPP). biorxiv.orgbiorxiv.orgnih.gov The OPP-labeled nascent proteins are then enriched. The presence of the heavy amino acids distinguishes the bona fide newly synthesized proteins from non-specifically bound proteins that were present before the pulse, thereby significantly improving the accuracy of quantification. biorxiv.orgnih.gov

The use of Puromycin-d3 in conjunction with SILAC offers a further layer of multiplexing and quantitative capability. For instance, one could compare two different cellular states (e.g., control vs. drug-treated) that have both been labeled with heavy SILAC amino acids. One state would be pulsed with standard puromycin and the other with Puromycin-d3. This would allow for the simultaneous comparison of changes in the synthesis of specific proteins in response to the treatment, all within a background of metabolically labeled "heavy" proteins, enhancing the confidence in identifying true changes in the nascent proteome.

Table 2: Research Findings on Nascent Proteome Profiling

| Method | Key Research Finding | Reference |

|---|---|---|

| PUNCH-P | Measured cell cycle-specific fluctuations in the synthesis of over 5,000 proteins in mammalian cells and generated the first translational profile of a whole mouse brain. | nih.gov |

| Dual-labeling with OPP and SILAC | Enabled the quantification of approximately 3,000 nascent proteins and revealed that the translation of a subset of ribosomal and signaling proteins was significantly repressed by transcription inhibition. | biorxiv.orgnih.gov |

| In vivo SUnSET | Demonstrated a 65% decrease in puromycin-labeled peptides, and thus protein synthesis, in the muscles of food-deprived mice compared to fed controls. | nih.gov |

Elucidation of Ribosome Dynamics and Translational Regulation via Ribosome Profiling

Puromycin-d3 (dihydrochloride), a deuterated isotopologue of puromycin, serves as a critical tool in the advanced methodological landscape of translational biology. As an aminonucleoside antibiotic, puromycin mimics the 3' end of an aminoacyl-tRNA, allowing it to enter the acceptor (A) site of the ribosome. nih.govnih.govelifesciences.org The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain (located in the P-site) and the puromycin molecule. nih.gov This action terminates translation by causing the premature release of the puromycylated nascent chain, as the molecule's amide bond prevents further elongation. elifesciences.orgnih.gov The incorporation of deuterium atoms in Puromycin-d3 renders it a heavy-labeled internal standard, which is invaluable for precise quantification in mass spectrometry-based proteomics, enabling highly accurate measurements of protein synthesis.

Analysis of Ribosome Occupancy and Elongation Kinetics Utilizing Puromycin-d3

The application of puromycin and its derivatives provides a powerful method for assessing ribosome density on mRNA transcripts and inferring the kinetics of the elongation phase of translation. The fundamental principle is that the rate of puromycin incorporation into nascent polypeptides is directly proportional to the number of active ribosomes. nih.gov By introducing a pulse of puromycin to cells or in vitro translation systems, researchers can label newly synthesized proteins.

The subsequent quantification of these puromycylated peptides, often facilitated by the use of Puromycin-d3 as an internal standard in mass spectrometry, offers a snapshot of translational activity. A higher rate of incorporation suggests greater ribosome occupancy and/or faster elongation rates. This technique can be combined with polysome profiling, where mRNAs are separated by the number of associated ribosomes, to provide a multi-faceted view of translational status. nih.govnih.gov For instance, a shift in mRNAs to larger polysomes coupled with increased puromycin incorporation would indicate an upregulation of both translation initiation and elongation for those transcripts.

Characterization of Translational Pauses and Ribosome-Nascent Chain Interactions

Translational pausing is a key regulatory mechanism where ribosomes stall at specific points along an mRNA transcript. These pauses can be triggered by factors such as rare codons, complex protein folding events, or the binding of regulatory proteins. elsevierpure.comnih.gov Puromycin-based assays are uniquely suited to identify and characterize these stalled ribosomes.

The methodology exploits the fact that puromycin is only incorporated by ribosomes that are actively elongating. elsevierpure.comnih.gov Ribosomes that are stalled in a non-elongating state are resistant to puromycylation. elsevierpure.com This differential reactivity allows for the separation of active and stalled ribosome populations. In a typical workflow, a cell lysate is treated with puromycin. Actively translating ribosomes will incorporate the molecule and release their nascent chains, effectively dissociating from the mRNA. nih.gov Stalled ribosomes, however, remain bound to the mRNA as stable complexes. These stalled complexes can then be isolated, often by pelleting them through a sucrose (B13894) cushion via ultracentrifugation, and the associated mRNA and nascent chains can be analyzed to identify the sites and potential causes of pausing. elsevierpure.comnih.gov This approach has been instrumental in understanding how ribosome stalling contributes to protein quality control and the regulation of gene expression. nih.gov

Investigations into Global and Gene-Specific Translational Control Mechanisms

The regulation of protein synthesis is a fundamental process that allows cells to rapidly adapt to internal and external cues. Puromycin-d3 and related compounds have become central to methodologies designed to dissect both global shifts in translation and the nuanced, transcript-specific control of gene expression.

| Method | Detection | Throughput | Resolution | Primary Use |

| Puromycin Western Blot | Anti-puromycin antibody | Low | Population Average | Assessing global translation changes in cultured cells or tissues. nih.gov |

| SUnSET (Flow Cytometry) | Anti-puromycin antibody | High | Single-Cell | Quantifying translation rates in individual cells within a large population. nih.gov |

| OPP Labeling (Microscopy/Flow) | Click chemistry with fluorescent probe | High | Single-Cell (High) | High-resolution visualization and quantification of protein synthesis sites. elifesciences.org |

Approaches for Examining Transcript-Specific Translational Regulation

While global measurements are informative, cellular responses are often driven by changes in the translation of specific mRNAs. Combining selective ribosome profiling (as described in 3.3.3) with RNA sequencing (RNA-seq) allows researchers to dissect this transcript-specific regulation.

In this integrated approach, two key datasets are generated from the same biological sample:

A ribosome footprint library (Ribo-seq): Created by sequencing the mRNA fragments protected by actively translating ribosomes (often selected using a puromycin-based method). This reveals which mRNAs are being translated and at what density.

A total mRNA library (RNA-seq): Created by sequencing the total cellular mRNA. This reveals the abundance of each transcript available for translation.

By comparing these two datasets, a "translational efficiency" (TE) score can be calculated for every single gene. The TE is the ratio of ribosome footprint abundance to total mRNA abundance. A change in a gene's TE under different conditions (e.g., before and after a stimulus) indicates that the gene is regulated at the level of translation, independent of any changes in its transcription. researchgate.net This powerful approach has been used to identify genes whose protein output is rapidly modulated in response to cellular stress, developmental cues, and disease states, providing critical insights into the dynamic control of the proteome. researchgate.net

Utility in Cell Line Development and Mammalian Gene Editing Workflows

Puromycin-d3 (dihydrochloride), a deuterated aminonucleoside antibiotic, serves as a critical tool in modern cell line development and mammalian gene editing. Its potent ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells makes it an effective selective agent. toku-e.comwikipedia.orgnih.gov By introducing a resistance gene into target cells, researchers can efficiently select for cells that have successfully integrated desired genetic modifications. This selection capability is fundamental to workflows that require the establishment of stable cell lines expressing a gene of interest or those that have undergone precise genomic alterations through technologies like CRISPR/Cas9. takarabio.comaddgene.org

The primary mechanism for conferring resistance to puromycin is through the expression of the pac gene, which originates from a Streptomyces strain. wikipedia.orginvivogen.com This gene encodes the enzyme puromycin N-acetyltransferase (PAC). toku-e.comjmb.or.kr The PAC enzyme catalyzes the acetylation of puromycin's reactive amino group, rendering it biologically inactive. toku-e.comnih.gov This acetylated form can no longer bind to the ribosomal A-site, thus preventing the premature termination of translation and allowing protein synthesis to proceed normally in cells expressing the pac gene. toku-e.comnih.gov

The pac gene is a dominant selectable marker, meaning its presence alone is sufficient to confer resistance, making it highly useful for gene transfer applications in mammalian cells. takarabio.comnih.gov Vectors containing the pac gene are co-transfected with a gene of interest, and subsequent exposure of the cell culture to puromycin eliminates any cells that did not successfully take up the vector. jmb.or.kr This results in a purified population of stably transfected cells. Researchers have developed optimized recombinant plasmids that enhance the expression of the PAC enzyme, leading to high-efficiency transformation and robust selection. nih.gov Furthermore, synthetic versions of the pac gene with reduced CpG dinucleotide content have been engineered to improve expression and reduce potential gene silencing in mammalian systems. invivogen.com

Table 1: Characteristics of the Puromycin-pac Gene Selection System

| Feature | Description | Source(s) |

| Selection Agent | Puromycin (or its deuterated form, Puromycin-d3) | wikipedia.org |

| Resistance Gene | pac (puromycin N-acetyl-transferase) | toku-e.comwikipedia.org |

| Mechanism of Action | Inhibits protein synthesis by causing premature chain termination. | toku-e.comnih.gov |

| Mechanism of Resistance | The PAC enzyme acetylates puromycin, inactivating it. | toku-e.comnih.govjmb.or.kr |

| Cell Type Applicability | Effective in a broad range of prokaryotic and eukaryotic cells, including mammalian cells. | toku-e.comwikipedia.org |

| Selection Type | Dominant, positive selection. | takarabio.comnih.gov |

| Vector Integration | Can be delivered via plasmids or lentiviral vectors. | takarabio.comnih.gov |

The puromycin selection system is instrumental in workflows involving CRISPR/Cas9 for precise genomic editing, such as gene knock-ins. In these experiments, a Cas9 nuclease, a guide RNA (gRNA) to target a specific genomic locus, and a donor DNA template containing the desired knock-in sequence are introduced into cells. youtube.com To enrich the population of successfully edited cells, the puromycin resistance gene (pac) is frequently incorporated into the experimental design.

There are two common strategies for this:

Co-transfection: A plasmid carrying the Cas9 and gRNA components is introduced into cells along with a separate donor plasmid that contains both the gene or tag to be knocked in and the pac gene. agscientific.com

All-in-One Vectors: A single vector is engineered to express the Cas9 nuclease, the gRNA, and the puromycin resistance marker. nih.govresearchgate.net These vectors, often based on a lentiviral backbone, allow for efficient delivery and stable integration of all necessary components. Some advanced vectors also include a fluorescent reporter, like GFP or mOrange, which allows for visual tracking of transduction efficiency before selection. nih.govnih.gov

Following transfection or transduction, the cell population is treated with puromycin. nih.gov Only the cells that have successfully integrated the plasmid or vector containing the resistance gene will survive. researchgate.net This step significantly facilitates the isolation of rare knock-in events, as unedited cells are eliminated. For knock-in strategies that rely on homology-directed repair (HDR), the pac gene can be included in the donor template, flanked by homology arms that match the sequences surrounding the target genomic site. addgene.org This ensures that only cells that have correctly integrated the donor template via HDR will gain puromycin resistance, providing a powerful method for selecting precisely edited clones. nih.govnih.gov

Table 2: Generalized Workflow for CRISPR/Cas9 Knock-in Using Puromycin Selection

| Step | Action | Purpose | Source(s) |

| 1. Reagent Delivery | Transfect or transduce cells with CRISPR/Cas9 components and a vector containing the pac gene and donor DNA. | Introduce the gene editing machinery and selection marker into the target cells. | nih.govprotocols.io |

| 2. Incubation | Culture cells for 24-72 hours post-transfection. | Allow for expression of Cas9, gRNA, and the donor template, and for the editing event to occur. | agscientific.com |

| 3. Puromycin Selection | Add puromycin to the culture medium at a pre-determined optimal concentration. | Eliminate cells that did not successfully integrate the pac resistance gene. | nih.govagscientific.comnih.gov |

| 4. Cell Recovery | Culture the surviving cells for several days, changing the puromycin-containing medium as needed. | Select for and expand the population of successfully edited cells. | agscientific.comresearchgate.net |

| 5. Isolation & Verification | Isolate single-cell clones and verify the desired genomic modification via PCR, sequencing, or Western blot. | Confirm the precise knock-in event and establish a clonal, edited cell line. | nih.govprotocols.io |

Biological Research Paradigms Explored Using Puromycin D3 Dihydrochloride

Analysis of Cellular Stress Responses and Adaptive Translational Changes

Puromycin's ability to abruptly halt protein synthesis and induce the production of truncated, non-functional proteins serves as a powerful method for inducing cellular stress. This allows researchers to investigate the complex signaling pathways and adaptive mechanisms that cells employ to cope with proteotoxic insults.

Translational Adjustments under Various Environmental Perturbations

The application of puromycin (B1679871) provides a direct method for studying how cells respond to translational arrest and the accumulation of misfolded proteins, a condition known as proteotoxic stress. A key cellular response to such stress is the formation of stress granules (SGs), which are dense cytoplasmic aggregates of proteins and untranslated mRNAs. nih.govnih.gov

Research using puromycin to induce stress has been pivotal in understanding the dynamics of SG formation and their role in neurodegenerative diseases. For instance, in studies using induced pluripotent stem cell-derived motor neurons (iPS-MNs) from patients with amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), puromycin treatment was used to trigger the formation of SGs. nih.gov This experimental setup revealed that in mutant iPS-MNs, the ALS-associated protein TDP-43 accumulated in SGs during the stress period. nih.gov Following the removal of the puromycin stress, a significant amount of TDP-43 remained in persistent cytoplasmic puncta in the mutant neurons, mimicking a key pathological feature of the disease. nih.gov This demonstrates how puromycin can be used to model disease-relevant cellular phenotypes and screen for molecules that might prevent pathological protein aggregation. nih.gov

Contributions to Autophagy Pathway Investigations

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain homeostasis. The cellular stress induced by puromycin has been shown to modulate autophagic pathways, making it a useful tool for studying the interplay between protein synthesis, cellular damage, and autophagy.

Studies using the puromycin metabolite, puromycin aminonucleoside (PAN), to injure kidney podocytes have shown a direct link between the toxin-induced damage and the autophagic response. nih.govnih.govnih.gov In cultured podocytes, PAN-induced injury leads to an increase in autophagosomes, followed by apoptosis. nih.gov Further research demonstrated that the activation of autophagy in the early stages of injury could inhibit apoptosis, suggesting a protective role for this pathway. nih.gov Investigations into these effects have revealed that puromycin treatment can alter the expression of key autophagy markers.

Table 1: Impact of Puromycin on Autophagy Markers in Mouse Podocytes This table summarizes findings from studies where puromycin treatment was observed to decrease the levels of essential autophagy-related molecules, indicating a disruption of the normal autophagic process.

| Marker | Observation after Puromycin Treatment | Implication |

|---|---|---|

| LC3 mRNA | Decreased levels | Reduced transcription of a key autophagy protein |

| LC3-I Protein | Decreased levels | Less substrate available for conversion to active form |

| LC3-II Protein | Decreased levels | Impaired formation of autophagosomes |

| Autophagosomes | Fewer observed compared to control groups treated with protective agents | Overall reduction in autophagic activity |

These findings highlight that puromycin-induced cell injury models are instrumental in dissecting the molecular mechanisms of autophagy and its role in cell survival and death. nih.gov

Characterization of Proteome Remodeling and Protein Turnover Dynamics

By inhibiting the synthesis of new proteins, puromycin allows researchers to isolate and study the degradation half-lives of existing proteins and observe how the cellular proteome is remodeled over time.

Assessment of Protein Degradation Pathways and Half-Lives

The use of puromycin to block protein synthesis is a classic method for determining the stability and turnover rates of specific proteins. Once translation is halted, the rate at which a protein disappears can be measured, providing its degradation rate or half-life.

A study in fetal rat calvaria demonstrated this principle by showing that puromycin treatment selectively inhibited the uptake of certain amino acids, including glycine, L-proline, and alpha-aminoisobutyric acid. nih.gov This was attributed to the degradation of the specific carrier proteins responsible for their transport. The researchers were able to calculate a specific half-life for the decline in alpha-aminoisobutyric acid uptake, illustrating how puromycin is used to quantify protein turnover. nih.gov

Table 2: Effect of Puromycin on Protein/Amino Acid Transport Dynamics in Fetal Rat Calvaria This table details the quantitative effects of puromycin-induced protein synthesis inhibition on a specific amino acid transport system.

| Parameter | Measurement | Finding |

|---|---|---|

| Maximal Transport Velocity (Vmax) | Decreased by 70% | Indicates fewer functional transporter proteins |

| Transport System Affinity (Km) | No effect | The remaining transporters function normally |

| Half-life of Uptake Rate | 68 minutes | Quantifies the degradation rate of the transport system components |

| Half-life with Insulin Treatment | 118 minutes | Shows that hormones can stabilize these protein components |

Furthermore, advanced proteomic techniques, when combined with puromycin, can reveal broader insights into protein degradation. For example, a method known as PUromycin-associated Nascent CHain Proteomics (PUNCH-P) allows for the isolation and identification of newly synthesized proteins, revealing that a significant portion of these nascent chains are immediately targeted for degradation by the proteasome. nih.gov

Unveiling Acute and Subtle Changes in Protein Expression Profiles

Puromycin labeling is a powerful technique to directly measure and visualize translational activity. By using antibodies that specifically recognize puromycylated nascent proteins, researchers can quantify the rate of protein synthesis and identify where it occurs within a cell. wikipedia.orgcellsignal.comnih.govyoutube.com This method, often referred to as SUnSET (Surface Sensing of Translation), can reveal both dramatic and subtle shifts in protein expression profiles in response to various stimuli. nih.gov

For example, this technique has been used to show that immune cell activation is associated with a several-fold increase in translation rates. nih.gov It also helped reveal that a significant source of peptides for immune surveillance comes from defective ribosomal products (DRiPs)—newly made polypeptides that are rapidly degraded. nih.gov

The precision of puromycin labeling can be enhanced with specialized methods like puro-PLA (Proximity Ligation Assay), which allows for the detection and localization of specific, individual proteins that have just been synthesized. nih.gov These tools are crucial for understanding how protein synthesis is regulated in specific cellular compartments and how it changes in different physiological and pathological states. However, it is noted that the rapid diffusion of puromycylated peptides may limit the precise subcellular localization of translation using this method. elifesciences.org

Applications in Neurobiology and Neurological Function Studies

The critical dependence of neuronal function and memory on continuous, regulated protein synthesis makes puromycin a valuable compound for neurobiological research.

Its use in cellular models of neurodegenerative diseases, such as the ALS/FTD model using iPS-MNs, is a prime example. nih.gov In that system, puromycin-induced stress was shown to cause the pathological mislocalization and aggregation of the TDP-43 protein, a hallmark of the disease. nih.gov This approach allows for the study of disease mechanisms in a controlled, human-derived system and provides a platform for testing potential therapeutic interventions that could prevent or reverse these toxic aggregates. nih.gov

Furthermore, classic in vivo studies have demonstrated the profound effect of protein synthesis inhibition on neurological function. Researchers have shown that injections of puromycin can lead to both short-term and long-term memory loss in mice, providing foundational evidence that the consolidation of memory requires the synthesis of new proteins. wikipedia.orgfermentek.com

Examination of Local Protein Synthesis in Neuronal Compartments

The intricate and polarized structure of neurons, with their extensive dendritic and axonal processes, necessitates the localized synthesis of proteins to respond rapidly to synaptic signals and maintain cellular function far from the soma. Investigating this "local translation" is critical to understanding neuronal homeostasis and plasticity. Methodologies that can visualize and quantify newly made proteins at a subcellular level are therefore indispensable.

Techniques such as the Puromycin Proximity Ligation Assay (Puro-PLA) have been developed to visualize newly synthesized proteins with high spatial resolution. nih.govnih.govresearchgate.net Puro-PLA uses an antibody against puromycin, which incorporates into nascent polypeptide chains, and another antibody against a specific protein of interest. When these antibodies are in close proximity, a signal is generated, indicating that the target protein has been recently synthesized. nih.govresearchgate.net This method has been instrumental in demonstrating that local translation occurs in both pre- and post-synaptic compartments, including axon terminals and dendritic spines. biologists.combiorxiv.org

For quantitative analysis, these puromycin-tagging methods are coupled with mass spectrometry. By isolating specific neuronal compartments (e.g., synaptosomes) and analyzing the puromycin-labeled proteins, researchers can identify hundreds of locally translated proteins. nih.govbiorxiv.org In such quantitative proteomic workflows, Puromycin-d3 is essential. It is added to the sample as a spike-in internal standard. Because Puromycin-d3 is chemically identical to the puromycin used for labeling but has a slightly higher mass due to its deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows for the precise quantification of the amount of each puromycin-tagged nascent protein, correcting for any sample loss or variation during the complex purification and analysis process. This approach provides robust, quantitative data on how local proteomes are remodeled in response to various stimuli.

Table 1: Selected Proteins Identified as Locally Synthesized in Neuronal Compartments This table is representative of findings in the field and is not from a single study.

| Protein | Compartment | Function | Implication |

|---|---|---|---|

| Actin | Dendritic Spines, Axons | Cytoskeletal dynamics | Crucial for structural plasticity and growth cone motility. |

| RPS7 | Axons | Ribosomal protein | Indicates local assembly/maintenance of translation machinery. nih.gov |

| Bassoon | Presynaptic Terminals | Scaffolding protein at the active zone | Important for neurotransmitter release and synapse assembly. nih.gov |

| SNAP25 | Presynaptic Terminals | SNARE complex component | Essential for synaptic vesicle fusion. frontiersin.org |

| Rpl26 | Dendrites | Ribosomal protein | Its synthesis is modulated by astrocyte-secreted factors. frontiersin.org |

Role of Translational Control in Synaptic Plasticity and Memory Formation

The consolidation of long-term memories and the underlying synaptic plasticity, such as long-term potentiation (LTP), are critically dependent on new protein synthesis. nih.govnih.gov When synapses are strengthened, a rapid and localized synthesis of specific proteins is required to alter the synapse's structure and function. Puromycin and its derivatives have been fundamental in establishing this link. Early studies showed that injecting puromycin into the brain could produce amnesia, providing the initial evidence for the role of protein synthesis in memory. nih.gov

Modern quantitative proteomic techniques allow for a much more detailed investigation of this process. By inducing synaptic plasticity (e.g., through chemical LTP) and using puromycin-based labeling, researchers can capture the specific proteins that are synthesized in response. For example, studies have shown that stimulation with brain-derived neurotrophic factor (BDNF), a key molecule in plasticity, induces the translation of specific glutamate (B1630785) receptor subunits like GluA1 and their incorporation into the synapse. nih.gov

In these experiments, accurate quantification is paramount to understanding the scale and specificity of the translational response. The use of a stable isotope-labeled standard like Puromycin-d3 is critical for mass spectrometry-based quantification. By comparing the proteome of stimulated versus unstimulated neurons, with Puromycin-d3 as the constant internal standard, researchers can create a precise, quantitative map of the "plasticity proteome." This reveals which proteins are upregulated and by how much, providing key insights into the molecular machinery that drives learning and memory. nih.gov

Studies in Developmental Biology and Cellular Differentiation

Monitoring Translational Shifts during Cell Fate Determination

The differentiation of stem cells into specialized cell types is a highly regulated process driven by dynamic changes in gene expression. While much focus has been on transcriptional control, it is now clear that translational regulation plays a pivotal role in shaping the proteome during cell fate decisions. numberanalytics.comnih.gov As a stem cell commits to a particular lineage, rapid changes in the synthesis of key proteins, such as transcription factors and signaling molecules, are required.

Methods like O-propargyl-puromycin (OPP) based identification of nascent proteins followed by mass spectrometry (OPP-ID) have been developed to capture these translational dynamics. nih.govbiorxiv.org OPP, a cell-permeable analog of puromycin, tags nascent proteins, which can then be isolated and identified. nih.gov This technique has been used to study translational changes during the differentiation of various cell types, including embryonic stem cells and erythroid progenitors. nih.govnih.gov For instance, a study using OPP-ID in erythroid precursors identified specific nascent proteins whose abundance changed dramatically when the cells were switched from expansion to maturation media, revealing key regulators of this developmental transition. nih.gov

To achieve the quantitative accuracy needed to discern subtle but critical shifts in protein synthesis during differentiation, stable isotope labeling is essential. Combining OPP-labeling with a heavy isotope standard like Puromycin-d3 for mass spectrometry allows for precise relative quantification of protein synthesis rates between different developmental stages or conditions. This quantitative approach helps to distinguish true changes in translation from global shifts in cell size or total protein content, providing a clearer picture of the specific translational programs that drive cell fate determination. biorxiv.orgbiorxiv.org

Table 2: Example of Translational Changes During Erythroid Progenitor Differentiation Based on findings from OPP-ID studies.

| Protein Category | Regulation in Expansion vs. Maturation | Significance |

|---|---|---|

| Ribosomal Proteins | Higher synthesis during expansion | Supports high proliferative state. |

| DNA Replication Proteins | Higher synthesis during expansion | Essential for cell division before terminal differentiation. |

| Globin Chains | Higher synthesis during maturation | Key functional proteins of mature red blood cells. |

| Cell Cycle Inhibitors | Higher synthesis during maturation | Promotes exit from the cell cycle for terminal differentiation. |

Research into Dysregulated Protein Synthesis in Disease Models

Translational Alterations in Cancer Cell Biology

Dysregulation of protein synthesis is a hallmark of cancer. nih.gov Cancer cells often hijack the translational machinery to increase the production of proteins that promote growth, proliferation, and survival. Therefore, monitoring the proteome and, more specifically, the "translatome" (the set of all actively translated mRNAs) provides critical insights into oncogenic mechanisms and potential therapeutic targets. nih.gov

Quantitative proteomic techniques are central to this area of research. nih.gov Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used method where cells are grown in media containing "heavy" or "light" amino acids, allowing for the relative quantification of proteins between cancerous and non-cancerous cells. nih.govnumberanalytics.comresearchgate.net This approach has been used to compare the proteomes and secretomes of various cancer cell lines, identifying proteins whose expression is altered during metastasis. nih.govfrontiersin.org

Puromycin-based methods offer a more direct way to measure protein synthesis rates. Studies have shown that cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation and relapse, are particularly sensitive to protein synthesis inhibitors like puromycin. This suggests that CSCs have a heightened reliance on protein synthesis, a vulnerability that could be therapeutically exploited.

In this context, combining puromycin labeling with quantitative mass spectrometry provides a powerful tool to identify the specific proteins whose synthesis is upregulated in cancer cells. The use of Puromycin-d3 as an internal standard would be integral to such studies. It would enable the precise quantification of differences in the synthesis of thousands of proteins between tumor cells and healthy cells, or between drug-sensitive and drug-resistant cells. nih.gov This can help identify novel cancer biomarkers and pinpoint the specific translational pathways that are dysregulated, paving the way for new therapeutic strategies. mdpi.com

Methodological Considerations and Refinements for Puromycin D3 Dihydrochloride Applications

Design and Synthesis of Advanced Puromycin-d3 Derivatives

To expand the utility of Puromycin-d3 beyond simple incorporation and detection, researchers have focused on creating derivatives that allow for more sophisticated applications, such as enhanced labeling and enrichment of newly synthesized proteins.

Integration with Bio-orthogonal Click Chemistry for Enhanced Labeling Specificity

This derivatization allows for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of reporter molecules, such as fluorescent dyes or affinity tags (e.g., biotin), to the alkyne-modified puromycin (B1679871) that has been incorporated into nascent polypeptide chains. The high specificity and efficiency of click chemistry reactions minimize off-target labeling, leading to a higher signal-to-noise ratio and more reliable detection of newly synthesized proteins.

Development of Fluorescent and Biotinylated Puromycin Analogs for Imaging and Enrichment

Building on the principles of bio-orthogonal chemistry, the direct conjugation of fluorescent dyes or biotin (B1667282) to Puromycin-d3 offers ready-to-use reagents for specific applications.

Fluorescent Puromycin-d3 Analogs: The development of fluorescently labeled Puromycin-d3 would allow for the direct visualization of protein synthesis in cells using fluorescence microscopy. This would enable researchers to study the spatial and temporal dynamics of translation with high resolution. The choice of fluorophore can be tailored to the specific experimental setup, considering factors such as excitation and emission spectra to avoid spectral overlap with other fluorescent probes.

Biotinylated Puromycin-d3 Analogs: The synthesis of biotinylated Puromycin-d3 provides a powerful tool for the enrichment of newly synthesized proteins. After cellular incorporation, the biotin tag allows for the selective capture of puromycylated peptides using streptavidin-coated beads. This enrichment step is crucial for subsequent analysis by mass spectrometry, as it significantly increases the concentration of target peptides, facilitating their identification and quantification.

Optimization of Experimental Parameters for Puromycin-d3 Incorporation and Detection

The efficiency of Puromycin-d3 labeling and the accuracy of subsequent detection are highly dependent on carefully optimized experimental conditions.

Influence of Cellular Context and Metabolic Status on Labeling Efficiency

The rate of protein synthesis, and therefore the incorporation of Puromycin-d3, is intrinsically linked to the cellular environment and metabolic state. Factors such as cell type, proliferation rate, nutrient availability, and exposure to stressors can all impact the efficiency of labeling. For instance, rapidly dividing cancer cells are likely to exhibit higher rates of puromycin incorporation compared to quiescent primary cells. Similarly, cellular stress conditions that lead to a general shutdown of translation will result in reduced labeling.

It is crucial to empirically determine the optimal concentration of Puromycin-d3 and the incubation time for each specific cell type and experimental condition. This optimization helps to ensure sufficient labeling for detection without causing significant cellular toxicity or altering the physiological processes under investigation.

Table 1: Factors Influencing Puromycin-d3 Labeling Efficiency

| Parameter | Influence on Labeling | Considerations for Optimization |

| Cell Type | Different cell lines and primary cells have varying basal rates of protein synthesis. | Titrate Puromycin-d3 concentration and incubation time for each cell type. |

| Metabolic State | Nutrient deprivation or metabolic stress can decrease overall protein synthesis. | Monitor cellular health and metabolic markers alongside puromycin labeling. |

| Proliferation Status | Actively proliferating cells generally have higher translation rates. | Synchronize cell cycles if comparing different treatment groups. |

| Experimental Treatments | Drugs or genetic manipulations can directly or indirectly affect translation. | Include appropriate controls to assess the impact of treatments on labeling. |

Specific Considerations for In Vitro and Cell-Free Translation Systems

In vitro and cell-free translation systems, such as those derived from rabbit reticulocytes or wheat germ, provide a controlled environment for studying the mechanics of protein synthesis. The use of Puromycin-d3 in these systems allows for the precise monitoring of translation initiation and elongation.

Key considerations for these systems include the concentration of Puromycin-d3, which needs to be carefully titrated to act as a chain terminator without completely inhibiting the system. The timing of its addition is also critical for capturing specific translational events. The absence of cellular membranes and metabolic feedback loops in these systems simplifies the interpretation of results but also necessitates careful control over the reaction components.

Addressing Challenges and Potential Limitations in Puromycin-d3 Based Assays

While a powerful tool, the use of Puromycin-d3 is not without its challenges and limitations that researchers must consider to ensure accurate data interpretation.

A significant challenge lies in the potential for off-target effects and background signal. Although puromycin is a well-established inhibitor of translation, high concentrations or prolonged exposure can lead to cellular stress responses that may confound the interpretation of results. Furthermore, the antibodies used for the detection of puromycylated peptides can sometimes exhibit cross-reactivity, leading to non-specific background signals.

Another limitation is the difficulty in achieving absolute quantification of protein synthesis. While Puromycin-d3 incorporation provides a relative measure of translation rates, converting this to an absolute number of synthesized proteins is complex and often requires the use of internal standards and careful calibration curves.

Finally, the use of stable isotope labeling with Puromycin-d3 for mass spectrometry-based quantification requires sophisticated instrumentation and data analysis pipelines. The potential for isotopic interference and the need for specialized software to accurately quantify deuterated peptides are important technical considerations. Careful experimental design, including the use of appropriate controls and rigorous data analysis, is essential to mitigate these challenges and ensure the reliability of results obtained using Puromycin-d3 based assays.

Strategies for Distinguishing Nascent from Pre-existing Protein Pools

A primary challenge in proteomics is the differentiation of newly synthesized (nascent) proteins from the vast pool of pre-existing proteins. Puromycin-based methods address this by specifically tagging polypeptides during active translation. nih.govpnas.org Puromycin, an analog of the 3' end of aminoacyl-tRNA, is incorporated into the C-terminus of elongating polypeptide chains, causing their premature release from the ribosome. nih.govontosight.ai This action effectively "marks" proteins that were being actively synthesized at the time of exposure.

The use of Puromycin-d3 (dihydrochloride) enhances this process for mass spectrometry applications. The three deuterium (B1214612) atoms increase the mass of the molecule by approximately 3 Daltons. When a Puromycin-d3-labeled peptide is analyzed in a mass spectrometer, its mass-to-charge (m/z) ratio will be shifted compared to the same peptide with an unlabeled puromycin tag or an unmodified C-terminus. This mass difference allows for the clear identification and quantification of the nascent proteome.

Pulse-Labeling with Puromycin-d3:

A common strategy is "pulse" labeling, where cells are exposed to Puromycin-d3 for a short period. pubcompare.ai This ensures that only proteins synthesized during this window are tagged. The workflow typically involves:

Pulse: Introducing Puromycin-d3 to the cell culture for a defined, brief period.

Lysis and Digestion: Harvesting the cells, lysing them to release the proteins, and digesting the proteome into smaller peptides, usually with an enzyme like trypsin.

Analysis: Analyzing the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

In the mass spectrometer, peptides tagged with Puromycin-d3 are distinguished from the unlabeled, pre-existing peptide population by their specific mass shift. This approach is conceptually similar to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where heavy isotopes are incorporated into all proteins over time. nih.govcreative-proteomics.com However, pulse labeling with Puromycin-d3 provides a snapshot of de novo protein synthesis at a specific moment. wikipedia.org

Table 1: Theoretical Mass Shift of a Peptide Labeled with Puromycin-d3

This table illustrates the principle of using Puromycin-d3 for distinguishing nascent proteins. A hypothetical peptide's mass is shown with and without the label, demonstrating the clear mass shift detectable by a mass spectrometer.

| Peptide State | Label | Resulting C-Terminal Peptide Mass (Da) | Method of Distinction |

| Pre-existing | None (Standard C-terminus) | X | Baseline Mass |

| Nascent | Puromycin (unlabeled) | X + 471.5 (approx.) | Mass Shift |

| Nascent | Puromycin-d3 | X + 474.5 (approx.) | Distinct Mass Shift from Unlabeled Puromycin |

Minimizing Potential Non-Specific Interactions or Off-Target Effects

A significant challenge in protein analysis, especially methods involving affinity purification, is the presence of non-specific interactions. colab.ws In techniques that use modified puromycin analogs (e.g., biotinylated puromycin for pulldown), proteins can non-specifically bind to the purification resin, leading to false positives. oup.combiorxiv.org While Puromycin-d3 itself is not typically used for affinity purification, the principles for controlling for non-specific binding in quantitative mass spectrometry experiments are highly relevant.

Deuteration does not alter the fundamental chemical properties of puromycin that might lead to off-target biological effects or non-specific chemical interactions. nih.gov However, Puromycin-d3 is a powerful tool for distinguishing true signal from background noise during data analysis in quantitative proteomics experiments. By using it as an isotopic label, researchers can design experiments to specifically identify and exclude contaminants.

Quantitative Strategies to Reduce False Positives:

A robust experimental design would involve comparing two cell populations: one pulsed with "heavy" Puromycin-d3 and a control population pulsed with "light" (unlabeled) puromycin.

Parallel Labeling: Two identical cell cultures are treated, one with Puromycin-d3 and one with unlabeled puromycin.

Mixing and Analysis: The cell lysates are mixed in a 1:1 ratio, processed, and analyzed by LC-MS/MS. nih.gov

Ratio Analysis: For each identified protein, the ratio of the heavy (Puromycin-d3 labeled) to light (puromycin labeled) peptide intensity is calculated.

Nascent proteins that are specifically labeled will show a high heavy-to-light ratio. In contrast, proteins that bind non-specifically to the experimental apparatus would be expected to do so from both the heavy- and light-labeled lysates, resulting in a heavy-to-light ratio of approximately 1. oup.com This allows for a quantitative filter to be applied, increasing confidence in the identified nascent proteome.

Table 2: Example Data for Distinguishing Specific vs. Non-Specific Proteins

This table provides a hypothetical example of how quantitative ratios derived from a heavy (Puromycin-d3) vs. light (Puromycin) experiment can be used to filter out non-specific binders.

| Protein Identified | Heavy/Light Ratio | Interpretation |

| Protein A | > 10 | High-confidence nascent protein |

| Protein B | > 10 | High-confidence nascent protein |

| Protein C (e.g., Actin) | ~ 1.0 | Likely non-specific binder/contaminant |

| Protein D (e.g., Tubulin) | ~ 1.1 | Likely non-specific binder/contaminant |

| Protein E | > 10 | High-confidence nascent protein |

Considerations for Differential Cellular Uptake and Permeability across Cell Types

The effectiveness of any puromycin-based labeling technique depends on its entry into the cell. Puromycin is water-soluble and its transport into cells can vary significantly between different cell types, potentially depending on the expression of specific transporters. nih.govresearchgate.net This variability is a critical consideration when comparing protein synthesis rates across different cell lines or tissues. For instance, some cell types may be inherently more resistant to puromycin due to lower uptake or faster efflux. nih.gov

The Role of Deuteration and the Kinetic Isotope Effect:

The replacement of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that reactions involving the cleavage of a C-D bond can be slower. nih.govnih.gov This could theoretically affect the rate of metabolic processing or active transport of Puromycin-d3 if a C-H bond at a deuterated position is involved in these processes.

Table 3: Factors Influencing Cellular Uptake of Puromycin Analogs

This table summarizes the key factors that can cause differential uptake and labeling efficiency, emphasizing that cell-specific biology is the dominant variable.

| Factor | Description | Relevance to Puromycin-d3 |

| Cell Type | Different cell lines (e.g., fibroblasts, neurons, cancer cells) have unique membrane properties and transporter expression profiles. nih.gov | High. This is the most significant source of variability in uptake. |

| Transporter Expression | The presence and activity of specific nucleoside or amino acid transporters can facilitate puromycin entry. | High. Cell-type specific expression dictates uptake efficiency. |

| Efflux Pump Activity | Proteins like P-glycoprotein can actively pump puromycin out of the cell, conferring resistance. | High. A major factor in determining intracellular concentration. |

| Kinetic Isotope Effect | The stronger C-D bond in Puromycin-d3 could slightly slow down transport or metabolism if a C-H bond is mechanistically involved. wikipedia.org | Low. Generally considered a minor effect compared to biological factors. |

| Cellular Metabolic State | The overall energy status of a cell can influence active transport processes. nih.gov | Moderate. Can affect uptake in conditions of cellular stress. |

Future Directions and Emerging Research Avenues for Puromycin D3 Dihydrochloride

Advancements in High-Resolution Spatiotemporal Mapping of Protein Synthesis Events

Understanding where and when proteins are synthesized within a cell is crucial for comprehending cellular function, particularly in highly polarized cells like neurons. nih.gov Puromycin-based methods have been central to efforts to create spatiotemporal maps of protein synthesis. nih.gov However, a significant consideration in these studies is the finding that puromycin-labeled peptides are released from the ribosome and can diffuse away from their site of synthesis. nih.govelifesciences.org This diffusion can occur even with short labeling times and in the presence of translation elongation inhibitors like emetine, which were once thought to trap the labeled peptide on the ribosome. nih.govelifesciences.orgbiorxiv.org

This has led to a critical re-evaluation of data and the development of more sophisticated approaches. One such technique is the puro-Proximity Ligation Assay (puro-PLA), which combines puromycylation with antibodies against both puromycin (B1679871) and a specific protein of interest. nih.gov This method generates a signal only when the two antibodies are in close proximity, thus providing a more accurate localization of where specific new proteins are being synthesized. nih.gov

Interestingly, recent research has revealed a unique conformation of stalled ribosomes in neurons where the puromycylated peptide remains within the ribosome's exit tunnel. pnas.orgbiorxiv.org In these specific neuronal ribosomes, the puromycylation reaction is resistant to the inhibitor anisomycin, a phenomenon not observed in other cellular contexts. pnas.org This discovery not only helps resolve controversies about using puromycin to localize translation in neurons but also suggests that puromycin-based techniques can be used to specifically reveal the subcellular sites of these stalled ribosomes, offering a more nuanced view of translational regulation in neuronal function. pnas.orgbiorxiv.org

Development of Next-Generation Puromycin-d3-Based Probes with Enhanced Specificity or Functionality

To overcome the limitations of antibody-based detection and to expand the experimental possibilities, researchers have developed next-generation puromycin analogs with enhanced functionalities. researchgate.net These probes often incorporate chemical handles that allow for bioorthogonal reactions, such as "click chemistry."

A prominent example is O-propargyl-puromycin (OP-Puro), an analog containing a terminal alkyne group. rndsystems.comtocris.commedchemexpress.com This alkyne allows for the covalent attachment of various reporter molecules, such as fluorescent dyes (for imaging) or biotin (B1667282) (for affinity purification and subsequent mass spectrometry), via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. weebly.comjenabioscience.com This method is robust, does not require methionine-free culture conditions (unlike some other techniques), and can be used to label nascent proteins in whole organisms.

Further innovations include the development of photoswitchable puromycin derivatives, like "puroswitch." nih.gov This compound can be reversibly turned "on" and "off" with specific wavelengths of light, giving researchers precise temporal and spatial control over translation inhibition and labeling. nih.gov Other developments include inherently emissive puromycin analogues that fluoresce upon incorporation into peptides, removing the need for secondary labeling steps and enabling live-cell imaging of nascent protein synthesis. nih.gov Applying a deuterated tag to these advanced probes would combine their enhanced functionality with the quantitative power of stable isotope labeling for mass spectrometry.

Q & A

Q. What is the mechanism of action of Puromycin-d3 (dihydrochloride) in inhibiting protein synthesis?

Puromycin-d3 (dihydrochloride) acts as an aminoacyl-tRNA analog, integrating into elongating peptide chains during translation and causing premature termination. The deuterated form (d3) replaces three hydrogen atoms with deuterium, which may slightly alter pharmacokinetic properties (e.g., metabolic stability) without significantly affecting its primary inhibitory function . Methodological tip: Validate its activity in cell-free translation assays using radiolabeled amino acids to track incomplete peptide release.

Q. How is Puromycin-d3 (dihydrochloride) typically administered in cell culture studies?

Standard protocols involve dissolving the compound in sterile water or PBS (pH-adjusted to 7.4) and applying it to cultured cells at concentrations ranging from 1–10 µg/mL. Optimal dosing should be determined via dose-response curves, monitoring cell viability (e.g., via MTT assays) and protein synthesis inhibition (e.g., puromycylation assays) .

Q. What analytical techniques are recommended for detecting Puromycin-d3 in experimental samples?

Use anti-puromycin antibodies in Western blotting or immunofluorescence for qualitative analysis. For quantification, liquid chromatography–mass spectrometry (LC-MS) with deuterium-specific detection is preferred due to its ability to distinguish between deuterated and non-deuterated forms .

Advanced Research Questions

Q. How do deuterated (Puromycin-d3) and non-deuterated forms differ in metabolic stability, and how should this influence experimental design?

Deuterium incorporation can reduce metabolic clearance by stabilizing C-D bonds against enzymatic degradation. In longitudinal studies (e.g., chronic protein synthesis inhibition models), monitor temporal effects using isotopic tracing (e.g., SILAC) and compare degradation rates via LC-MS. Include non-deuterated controls to isolate isotope-specific effects .

Q. What are the critical considerations for using Puromycin-d3 (dihydrochloride) in in vivo models?

Key challenges include blood-brain barrier permeability and renal clearance. For systemic administration, verify bioavailability via plasma LC-MS profiling. In neurobiology studies, consider intracerebroventricular delivery to bypass bioavailability limitations, as seen with similar deuterated compounds .

Q. How can researchers address discrepancies in protein synthesis inhibition data between Puromycin-d3 and its parent compound?

Contradictions may arise from differences in cellular uptake or off-target effects. Perform side-by-side experiments under identical conditions, using dual-labeling (e.g., fluorescent puromycin analogs) to track both forms simultaneously. Statistical tools like Bland-Altman analysis can quantify agreement between datasets .

Q. What quality control measures are essential when synthesizing or procuring Puromycin-d3 (dihydrochloride)?

Ensure ≥98% isotopic enrichment via nuclear magnetic resonance (NMR) or high-resolution MS. Batch variability can affect reproducibility; request certificates of analysis (CoA) from suppliers detailing purity, isotopic abundance, and residual solvent levels. Cross-validate with in-house LC-MS protocols .

Methodological Best Practices

- Optimizing Detection Limits : For low-abundance puromycylated peptides, enhance LC-MS sensitivity using hydrophilic interaction liquid chromatography (HILIC) to improve retention of polar metabolites .

- Ethical Controls : In animal studies, adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify dosing regimens and minimize unnecessary harm .

- Data Validation : Use PubChem’s structure clustering tools (e.g., 2D similarity matrices) to cross-reference compound integrity and identify potential contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.